N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Benzo[d][1,3]dioxole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the triazole ring might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the benzo[d][1,3]dioxole moiety might contribute to the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-phenyl-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the fluorine atom, which might affect its biological activity.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-chlorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a key feature that distinguishes it from similar compounds. Fluorine atoms can significantly influence the pharmacokinetic properties of a compound, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-14-4-2-1-3-13(14)16(25)10-24-9-15(22-23-24)19(26)21-8-12-5-6-17-18(7-12)28-11-27-17/h1-7,9,16,25H,8,10-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCZKEICYGOBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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